2,5-Bis(trifluoromethoxy)benzoic acid
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Overview
Description
2,5-Bis(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H4F6O4 It is characterized by the presence of two trifluoromethoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethoxy)benzoic acid typically involves the reaction of 2,5-dihydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoromethoxy derivative, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid core can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Halogenated derivatives of this compound.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydroquinones and other reduced products.
Coupling Reactions: Biaryl derivatives with various functional groups.
Scientific Research Applications
2,5-Bis(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. The trifluoromethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison
2,5-Bis(trifluoromethoxy)benzoic acid is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. These properties include increased electron-withdrawing effects and enhanced stability under various conditions .
Biological Activity
2,5-Bis(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of trifluoromethoxy groups significantly influences the compound's physicochemical properties, which can impact its biological interactions. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is C10H6F6O4. The structure features two trifluoromethoxy groups attached to a benzoic acid core, which enhances lipophilicity and potentially alters binding interactions with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of trifluoromethylbenzoic acids exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1 µg/mL, indicating potent antimicrobial properties.
Table 1: Antimicrobial Activity of Trifluoromethylbenzoic Acid Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Notes |
---|---|---|---|
This compound | Staphylococcus aureus | 1 | Effective against biofilms |
3-Trifluoromethylbenzoic acid | Enterococcus faecalis | 2 | Moderate activity |
4-Fluoro derivative | Bacillus subtilis | 1 | High potency |
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways. The lipophilic nature of the trifluoromethoxy groups can facilitate penetration into bacterial membranes, leading to increased permeability and cell lysis.
Study on Antimicrobial Efficacy
In a comprehensive study published in Molecules, researchers synthesized various pyrazole derivatives incorporating trifluoromethyl groups. Among these, compounds structurally related to this compound displayed significant antibacterial activity against both planktonic and biofilm forms of resistant bacterial strains. The study highlighted that modifications in the substituents could enhance or diminish activity, emphasizing the importance of structural optimization in drug design .
Toxicological Assessments
Toxicological evaluations have indicated that while fluorinated compounds can exhibit enhanced biological activity, they may also pose risks for skin and eye irritation. For example, safety data sheets for similar compounds report hazard classifications that necessitate careful handling .
Properties
CAS No. |
1003709-86-1 |
---|---|
Molecular Formula |
C9H4F6O4 |
Molecular Weight |
290.12 g/mol |
IUPAC Name |
2,5-bis(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H4F6O4/c10-8(11,12)18-4-1-2-6(19-9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17) |
InChI Key |
LJLZKVYNUPIIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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